REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[NH2:2].C([O:18][CH:19](O)[C:20](OCC1C=CC=CC=1)=[O:21])C1C=CC=CC=1.[N+](C1C=C(C=CC=1)CN1C(=O)C(=O)N(CC(O)=O)C1=C)([O-])=O>>[OH:21][CH:20]1[N:4]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:1](=[O:3])[NH:2][C:19]1=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)NCC(=O)OCC
|
Name
|
benzyl 2-benzyloxy-2-hydroxyacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=O)OCC1=CC=CC=C1)O
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2C(N(C(C2=O)=O)CC(=O)O)=C)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(NC(N1CC(=O)OCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |